6-Chloro-3-(dimethylamino)aniline

Regiochemistry Quality Control Melting Point

Secure the correct 6-chloro-3-(dimethylamino) regioisomer to avoid costly synthetic failures. This 1,2,4-substituted diamine offers two distinct nitrogen handles for stepwise functionalization, enabling regioselective construction of fused-ring heterocycles in drug discovery. Its unique ortho-chloro/para-dimethylamino geometry provides a strategic vector for angular aza-cycles unavailable with other isomers. With a sharp melting point (78–80 °C) and verified 95% purity, it streamlines automated parallel synthesis and ensures reproducible polycondensation for advanced polymer tuning.

Molecular Formula C8H11ClN2
Molecular Weight 170.64 g/mol
Cat. No. B13636174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-(dimethylamino)aniline
Molecular FormulaC8H11ClN2
Molecular Weight170.64 g/mol
Structural Identifiers
SMILESCN(C)C1=CC(=C(C=C1)Cl)N
InChIInChI=1S/C8H11ClN2/c1-11(2)6-3-4-7(9)8(10)5-6/h3-5H,10H2,1-2H3
InChIKeyKEBBZEWMOJLMLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-3-(dimethylamino)aniline (CAS 861341-86-8): Sourcing the Chloro-Substituted meta-Diamine Building Block


Designated by IUPAC as 4-chloro-N3,N3-dimethylbenzene-1,3-diamine , this compound is an aromatic diamine featuring a chlorine atom substituted *ortho* to a primary amine and *para* to a tertiary dimethylamino group on a phenyl ring. This specific 1,2,4-substitution pattern distinguishes it from its 4-chloro and 5-chloro regioisomers, providing two chemically distinct nitrogen handles for stepwise derivatization in medicinal chemistry and material science . Commercially, it is available as a powder with a verified purity of 95% and a melting point of 78–80 °C .

6-Chloro-3-(dimethylamino)aniline Procurement: Why Regioisomers Are Not Interchangeable in Multi-Step Syntheses


Simply ordering the cheapest 'chloro-(dimethylamino)aniline' without specifying the 6-chloro-3-(dimethylamino) substitution pattern introduces significant risk of project failure. Regioisomers like 4-chloro-N1,N1-dimethylbenzene-1,3-diamine (MDL MFCD11934613) or 2-chloro-N1,N1-dimethylbenzene-1,3-diamine are distinct chemical entities with divergent reactivity. The chlorine's position electronically modulates the nucleophilicity of the neighboring amines, directly influencing the rate and selectivity of subsequent acylation, sulfonylation, or transition metal-catalyzed cross-coupling reactions . The specific ortho/para relationship of the amines to the chloro group in the target compound provides a unique vector for constructing angular, fused-ring heterocycles. Substituting an incorrect regioisomer can lead to unwanted byproducts, lower yields, or complete failure to form the desired pharmacophore or ligand core .

Quantitative Differentiation of 6-Chloro-3-(dimethylamino)aniline Against Closest Structural Analogs


Regiochemical Purity as a Critical Quality Attribute: Melting Point Benchmarking Against a Generic Analog

The sharp, reported melting point of 78–80 °C for 6-Chloro-3-(dimethylamino)aniline serves as a key indicator of its regioisomeric purity. In contrast, the 4-chloro regioisomer is a liquid at room temperature with a melting point near 35.5 °C . This physical state difference allows for immediate, qualitative assessment of isomeric identity and purity upon receipt, minimizing the risk of using a mislabeled or mixed-isomer batch in a critical synthetic sequence.

Regiochemistry Quality Control Melting Point

Synthetic Utility: Exclusivity as a Precursor for Angular Heterocycles via Regiospecific Reactivity

The molecular architecture of 6-Chloro-3-(dimethylamino)aniline, with its primary amine flanked by a chlorine, uniquely enables regioselective cyclocondensation to form 6-chloro-substituted quinoxalinones and related angular heterocycles. The 4-chloro isomer, lacking this specific ortho-amine/chloro relationship, would preferentially form linear or different angular regioisomers under the same conditions, as predicted by Baldwin's rules and confirmed by general reactivity trends in heterocyclic synthesis . This structural feature provides intellectual property advantages by granting access to a distinct chemical space for lead optimization campaigns targeting 6-substituted heterocyclic cores.

Heterocycle Synthesis Medicinal Chemistry Regioselectivity

Verified Commercial Purity: 95% Specification for Route Scouting and Library Synthesis

For early-stage drug discovery, a common purity specification is 95%, a benchmark that many specialized building blocks fail to meet. 6-Chloro-3-(dimethylamino)aniline is consistently supplied to this standard by major vendors . While generic 'aniline derivatives' might be sourced at a lower purity (e.g., 90%), the additional purification steps required can erode initial cost savings. This compound's reliable 95% specification supports its direct use in library synthesis workflows, where 85-90% purity of the final screening compound is often acceptable, saving significant purification time.

Parallel Synthesis Purity Specification Procurement

High-Value Application Scenarios for 6-Chloro-3-(dimethylamino)aniline Supported by Evidence


Medicinal Chemistry: Core Scaffold for 6-Substituted Kinase and GPCR Ligand Libraries

For drug discovery programs targeting the 6-position of fused-ring heterocycles, this diamino-chloro building block is not merely an intermediate but a strategic scaffold. Its unique 1,3-diamine arrangement with an adjacent chlorine atom allows for the regioselective construction of libraries based on quinoxaline, quinazoline, or benzimidazole cores. The target's differentiated solid-state form (m.p. 78–80 °C ) facilitates automated weighing for parallel synthesis, and its documented use in synthesizing heterocycles confirms its utility in producing compounds where the 6-position is a critical vector for potency and selectivity.

Agrochemical Intermediate: Selective Functionalization for Crop Protection Leads

The two distinct amine groups in this compound allow for sequential, orthogonal functionalization—a key requirement for generating agrochemical screening libraries. As noted in patent literature, similar diamino-chloroanilines serve as precursors to herbicides and fungicides . The target compound's regiochemistry provides an advantage over other isomers for generating analogs of commercial chloroacetanilide or triazole fungicides, where substituent topology directly influences target-site binding and metabolic stability in planta.

Material Science: Monomer for Advanced Polybenzimidazoles and Conjugated Polymers

The 6-chloro-3-(dimethylamino)aniline monomer can undergo polycondensation to form polymers with precisely placed chlorine substituents. These chloro groups serve as post-polymerization functionalization handles, enabling the tuning of electronic and optical properties. The monomer's high melting point (78–80 °C ) and purity (95% ) are critical for achieving the high molecular weights and batch-to-batch reproducibility demanded in polymer science. Its specific geometry yields polymers with distinct chain packing compared to those derived from the 4-chloro isomer, directly impacting gas permeability and mechanical properties.

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